(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate
Overview
Description
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate is a chiral organic compound with the molecular formula C14H17NOS. It is characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, which is further functionalized with an isothiocyanate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chiral cyclohexanol derivative.
Benzyloxy Group Introduction: The hydroxyl group of the cyclohexanol is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydride.
Isothiocyanate Formation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting the benzyloxycyclohexyl derivative with thiophosgene (CSCl2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large-scale synthesis of the chiral cyclohexanol derivative.
Efficient Protection and Functionalization:
Purification and Quality Control: Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Thiourea Derivatives: Formed from substitution reactions with amines.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Amines: Produced from the reduction of the isothiocyanate group.
Scientific Research Applications
(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate involves its interaction with biological molecules:
Molecular Targets: It targets specific enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine and lysine.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate: A structurally similar compound with a cyclopentyl ring instead of a cyclohexyl ring.
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate: The enantiomer of (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate.
Uniqueness
Structural Features: The presence of the benzyloxy group and the chiral cyclohexyl ring makes this compound unique in its reactivity and interaction with biological molecules.
Reactivity: The compound’s ability to undergo various chemical reactions, including substitution, oxidation, and reduction, highlights its versatility in synthetic chemistry.
Properties
IUPAC Name |
[(1S,2S)-2-isothiocyanatocyclohexyl]oxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPSBSMXLYTQF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N=C=S)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474516 | |
Record name | (1S,2S)-(+)-2-BENZYLOXYCYCLOHEXYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-89-4 | |
Record name | [[[(1S,2S)-2-Isothiocyanatocyclohexyl]oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-(+)-2-BENZYLOXYCYCLOHEXYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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